

Spectroscopic Profile of Benzenemethanol, 4-(dimethylamino)-: A Technical Guide

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Compound of Interest

Compound Name: Benzenemethanol, 4-(dimethylamino)-

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **Benzenemethanol, 4-(dimethylamino)-**, a molecule of interest in various chemical and pharmaceutical research domains. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, supported by detailed experimental protocols and data visualizations to facilitate its identification and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and UV-Vis spectroscopy for **Benzenemethanol, 4-(dimethylamino)-**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Benzenemethanol, 4-(dimethylamino)-** in CDCl_3

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---------------------------------|--------------|--------------------------|-------------------|---|
| 7.23 | d | 8.6 | 2 | Ar-H (ortho to CH ₂ OH) |
| 6.71 | d | 8.6 | 2 | Ar-H (ortho to N(CH ₃) ₂) |
| 4.58 | s | - | 2 | -CH ₂ OH |
| 2.94 | s | - | 6 | -N(CH ₃) ₂ |
| 1.75 | s | - | 1 | -OH |

Table 2: ¹³C NMR Spectroscopic Data for **Benzenemethanol, 4-(dimethylamino)-** in CDCl₃[1]

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| 150.4 | Ar-C (para to CH ₂ OH, attached to N) |
| 130.2 | Ar-C (ipso, attached to CH ₂ OH) |
| 128.5 | Ar-CH (ortho to CH ₂ OH) |
| 112.5 | Ar-CH (ortho to N(CH ₃) ₂) |
| 65.2 | -CH ₂ OH |
| 40.7 | -N(CH ₃) ₂ |

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Peak Data for **Benzenemethanol, 4-(dimethylamino)-**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| 3350-3100 | Strong, Broad | O-H stretch (alcohol) |
| 3010-2900 | Medium | C-H stretch (aromatic and aliphatic) |
| 1615 | Strong | C=C stretch (aromatic ring) |
| 1525 | Strong | C=C stretch (aromatic ring) |
| 1350 | Strong | C-N stretch (aromatic amine) |
| 1230 | Strong | C-O stretch (alcohol) |
| 810 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 4: UV-Vis Absorption Data for **Benzenemethanol, 4-(dimethylamino)-** in Ethanol

| λ _{max} (nm) | Molar Absorptivity (ε) (L mol ⁻¹ cm ⁻¹) | Solvent |
|-----------------------|--|---------|
| 265 | ~15000 | Ethanol |

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Benzenemethanol, 4-(dimethylamino)-** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹³C NMR, the solvent peak at 77.16 ppm is used as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is obtained using a Fourier-Transform Infrared Spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

A stock solution of **Benzenemethanol, 4-(dimethylamino)-** is prepared in ethanol. This solution is then diluted to a suitable concentration to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0 AU). The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm, using ethanol as the reference solvent.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **Benzenemethanol, 4-(dimethylamino)-**.

Workflow for Spectroscopic Analysis

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References

- 1. scs.illinois.edu [scs.illinois.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of Benzenemethanol, 4-(dimethylamino)-: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167872#spectroscopic-data-nmr-ir-uv-vis-of-benzenemethanol-4-dimethylamino>

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